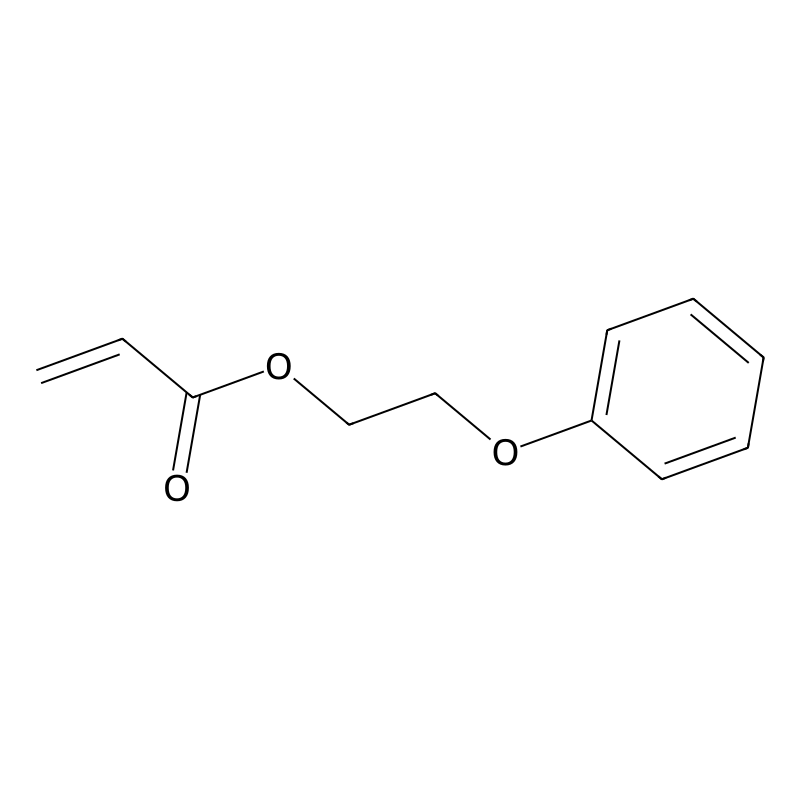

2-Phenoxyethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Networks

Specific Scientific Field: Material Science and Polymer Chemistry

Summary of the Application: 2-Phenoxyethyl acrylate (PEA) is used to create a three-dimensional polymer network. This smart polymer material can respond to external and internal environmental conditions, making it suitable for applications in artificial muscle, drug delivery, and water treatment .

Methods of Application or Experimental Procedures: The PEA-based polymer network is polymerized under ultraviolet (UV) radiation using Darocur 1173 as an initiator of the polymerization reaction, and 1,6-hexane-diol diacrylate (HDDA) as a chemical cross-linker . The thermophysical properties of this polymeric material are then analyzed using infrared spectroscopy (FTIR) and dynamic scaling calorimetry (DSC) .

Results or Outcomes: The rate of reticulation and monomer composition have a significant effect on the variation of the glass transition temperature (Tg). The swelling behavior of the cross-linked poly (PEA/HDDA) was investigated, and it was found that the solvent nature, degree of cross-linking, temperature, and chemical structure significantly influence the material’s swelling properties .

Application in Hydrophobically Associating Copolymers

Specific Scientific Field: Colloid and Polymer Science

Summary of the Application: 2-Phenoxyethyl acrylate (POEA) is used in the creation of a novel hydrophobically associating copolymer composed of acrylamide (AM) and a small amount of POEA . This copolymer has unique physical properties due to its special chemical structure, making it useful in various fields such as surfactants, adhesives, thermoplastics, and thermoplastic elastomers .

Methods of Application or Experimental Procedures: Three sets of copolymers with approximately the same composition but with different hydrophobic POEA contents were investigated . The association behavior of the copolymer and its interaction with the anionic surfactant sodium dodecyl sulfate (SDS) were studied using 1H NMR self-diffusion coefficient, spin-lattice relaxation time, spin-spin relaxation time, and two-dimensional nuclear Overhauser enhancement (2D NOESY) measurements .

Results or Outcomes: The aggregation process occurs in a relatively narrow concentration range, and the critical association concentrations (cac) of these copolymers are within this range . Above this concentration, the hydrophobic POEA moieties are found to associate and possibly build a transitory three-dimensional network along the polyacrylamide (PAM) backbones .

Application in Exploitation by the Voigt Viscoelastic Model

Specific Scientific Field: Polymer Science

Summary of the Application: 2-Phenoxyethyl acrylate (PEA) is used in the creation of a cross-linked polymer network. This material has the ability to respond to external and internal environmental conditions, making it suitable for applications in artificial muscle, drug delivery, and water treatment .

Application in UV-Curable Polyurethane-Acrylate Hybrids

Summary of the Application: 2-Phenoxyethyl acrylate (PEA) is used in the creation of UV-curable polyurethane-acrylate hybrids . These hybrids are made by a prepolymer-free process and free-standing polymer–metal oxide films made in a wholly water-based UV curing process . This process helps in enhancing the concentration of acrylates at specified locations of the polymer chain .

Methods of Application or Experimental Procedures: The process described here helps in enhancing the concentration of acrylates at specified locations of the polymer chain, is free from volatile components, and is entirely based on water .

Results or Outcomes: The UV-curable polyurethane-acrylate hybrids made by this process are used to coat substrates and to form shaped articles . Of late, UV curing has gained prominence in 3D printing and additive manufacturing technologies .

Application in Coatings

Specific Scientific Field: Material Science

Summary of the Application: One of the main uses of 2-phenoxyethyl acrylate is in coatings on glass, metal, paper, plastic, wood, and PVC floor coatings . The composition of 2-phenoxyethyl acrylate in coatings can be substantial .

Methods of Application or Experimental Procedures: 2-phenoxyethyl acrylate is used to coat various substrates .

Results or Outcomes: The use of 2-phenoxyethyl acrylate in coatings enhances the properties of the coated materials .

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer characterized by its ability to undergo polymerization via free radicals. Its chemical structure can be represented as 2-phenoxyethyl prop-2-enoate, with the molecular formula and a molecular weight of approximately 192.22 g/mol. This compound appears as a clear, colorless liquid with moderate water solubility (525 mg/L at 25°C) and is non-flammable, exhibiting a flash point greater than 140°C .

The primary reaction involving 2-phenoxyethyl acrylate is its polymerization, which occurs through free radical mechanisms. This process is particularly relevant in ultraviolet (UV) and electron beam (EB) curing applications, where the monomer forms cross-linked structures that enhance the material's durability and performance. The polymerization can be initiated by various sources, including heat, light, or chemical initiators .

2-Phenoxyethyl acrylate has been identified as a strong skin sensitizer, which means it can provoke allergic reactions upon contact with skin. While it does not exhibit acute toxicity through oral or dermal routes, exposure can lead to irritation of the skin and eyes . The compound is considered inherently biodegradable and does not bioaccumulate in aquatic organisms, indicating a lower environmental impact compared to other similar compounds .

Synthesis of 2-phenoxyethyl acrylate typically involves the reaction of phenol with ethylene oxide to form phenoxyethanol, which is then esterified with acrylic acid. This method allows for the production of high-purity monomers suitable for industrial applications. The reaction conditions often require careful control of temperature and catalysts to ensure optimal yields .

2-Phenoxyethyl acrylate finds extensive use in various industries due to its unique properties:

- Coatings: Utilized in UV-cured coatings for wood, metal, and plastics.

- Inks: Employed in printing inks that require rapid curing.

- Adhesives: Acts as a key component in adhesives that demand strong bonding capabilities.

These applications leverage the compound's ability to form durable films upon curing, making it valuable in manufacturing processes .

Studies on the interactions of 2-phenoxyethyl acrylate with biological systems have primarily focused on its sensitization potential. Research indicates that repeated exposure can lead to increased allergic reactions among sensitized individuals. Furthermore, its interaction with various polymers during curing processes has been explored to optimize material properties such as adhesion strength and flexibility .

Several compounds exhibit similarities to 2-phenoxyethyl acrylate in terms of structure and application. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Ethyl acrylate | 140-88-5 | Commonly used as a building block in polymer synthesis. |

| Butyl acrylate | 141-32-2 | Known for flexibility and adhesion properties. |

| Hydroxyethyl acrylate | 868-77-9 | Offers enhanced hydrophilicity and reactivity. |

Uniqueness of 2-Phenoxyethyl Acrylate: Unlike the above compounds, 2-phenoxyethyl acrylate provides superior performance in UV-cured applications due to its specific functional groups that enhance reactivity and film formation. Its low volatility also contributes to safer handling during industrial processes .

2-Phenoxyethyl acrylate exhibits well-defined thermodynamic properties that are characteristic of monofunctional acrylate monomers. The compound demonstrates a remarkably low melting point of -74°C, indicating excellent low-temperature fluidity and processability [1] [2] [3]. This exceptionally low melting point is attributed to the flexible ethylene glycol spacer unit between the phenoxy and acrylate groups, which prevents efficient molecular packing in the solid state.

The boiling point characteristics show significant pressure dependence, with values of 132°C at standard atmospheric pressure and 84°C at 0.2 mmHg reduced pressure [1] [2] [3] [4]. This pressure-dependent behavior is consistent with the compound's moderate molecular weight of 192.21 g/mol and its organic structure containing both polar and nonpolar regions. The relatively high boiling point at atmospheric pressure reflects the intermolecular interactions arising from the phenoxy group's aromatic character and the ester functionality.

Critical thermodynamic parameters calculated using molecular simulation methods indicate a critical temperature of 784.49 K (511.34°C) and critical pressure of 2853.57 kPa [5]. These values suggest that 2-phenoxyethyl acrylate possesses moderate thermal stability under typical processing conditions but would undergo decomposition before reaching its critical point. The enthalpy of fusion is reported as 20.98 kJ/mol, while the enthalpy of vaporization is 53.25 kJ/mol [5], indicating relatively strong intermolecular forces in the liquid phase.

The compound's vapor pressure at 25°C is exceptionally low at 0.25 Pa, confirming its classification as a low-volatility monomer [1] [2] [3]. This characteristic is advantageous for applications requiring minimal volatile organic compound emissions during processing and curing operations.

Solubility Behavior in Organic Solvents and Water

2-Phenoxyethyl acrylate demonstrates markedly different solubility characteristics in aqueous versus organic solvent systems. In water, the compound exhibits limited solubility with a measured value of 525 mg/L at 25°C, classifying it as practically insoluble in aqueous media [1] [2] [3]. This hydrophobic character is attributed to the dominant influence of the phenoxy group and the hydrophobic nature of the acrylate ester linkage, despite the presence of the polar ethylene glycol spacer.

The octanol-water partition coefficient (LogP) of 2.58 at 25°C confirms the compound's lipophilic nature and provides quantitative support for its preference for organic phases over aqueous environments [1] [2] [3]. This value indicates moderate hydrophobicity, suggesting favorable interactions with organic substrates and polymeric matrices.

In contrast to its limited water solubility, 2-phenoxyethyl acrylate demonstrates excellent compatibility with a wide range of organic solvents. The compound shows high solubility in aromatic solvents such as toluene, where it exhibits complete miscibility [6] [7]. This excellent solubility in aromatic systems is attributed to favorable π-π interactions between the phenoxy group and the aromatic solvent molecules.

Polar aprotic solvents including acetone and ethyl acetate provide excellent solvation for 2-phenoxyethyl acrylate, with complete miscibility observed across all practical concentration ranges [6]. The compound also demonstrates good solubility in alcoholic solvents, although the extent of solubility may be somewhat reduced compared to purely aprotic systems due to potential hydrogen bonding interactions that may compete with solvation.

Studies of supercritical carbon dioxide systems reveal that the solubility of 2-phenoxyethyl acrylate in carbon dioxide increases with temperature at constant pressure, following typical behavior for organic compounds in supercritical fluid systems [8]. This temperature-dependent solubility behavior has been characterized across the temperature range of 313.2 to 393.2 K at pressures from 5 to 31 MPa, providing valuable data for supercritical fluid processing applications.

Viscosity-Temperature Relationships

The viscosity characteristics of 2-phenoxyethyl acrylate demonstrate typical temperature-dependent behavior for organic liquids, with measured values showing a clear inverse relationship between temperature and viscosity. At 25°C, the compound exhibits a viscosity of 12 centipoise, which is considered moderate for acrylate monomers [1] [9]. This viscosity level provides excellent handling characteristics while maintaining sufficient fluidity for processing operations.

Temperature-dependent viscosity measurements reveal that the compound follows an exponential decay relationship typical of organic liquids. At 20°C, the viscosity increases to approximately 15 centipoise, while at elevated temperatures of 50°C and 70°C, the viscosity decreases to approximately 6 and 4 centipoise, respectively [1] [9]. This temperature sensitivity is particularly important for thermal processing applications where viscosity control is critical.

The viscosity-temperature relationship can be described by an Arrhenius-type equation, where the activation energy for viscous flow is influenced by the molecular structure of the compound. The phenoxy group contributes to intermolecular interactions that affect the temperature coefficient of viscosity, while the flexible ethylene glycol spacer provides molecular mobility that reduces viscosity at elevated temperatures.

During photopolymerization processes, the viscosity of 2-phenoxyethyl acrylate-containing systems increases dramatically as conversion proceeds. Real-time viscosity measurements during ultraviolet curing show that the initial viscosity remains relatively constant for the first 30-50 seconds of exposure, followed by a rapid increase as the polymerization network develops [6] [7]. This behavior is characteristic of the gel effect in free radical polymerization and is important for controlling cure profiles in coating applications.

Photopolymerization Reactivity Metrics

2-Phenoxyethyl acrylate demonstrates exceptional photopolymerization reactivity characteristics that make it highly suitable for ultraviolet and electron beam curing applications. The compound exhibits significantly faster polymerization rates compared to conventional acrylate monomers such as 2-ethylhexyl acrylate, with initial reaction kinetics occurring within the first 50 seconds of ultraviolet exposure [6] [10] [11].

Real-time Fourier transform infrared spectroscopy studies reveal that 2-phenoxyethyl acrylate undergoes rapid conversion of the acrylate double bond, with monitoring of the characteristic C=C stretch at 1636 cm⁻¹ showing nearly complete consumption within short exposure times [6] [10] [11]. The polymerization follows free radical mechanisms initiated by photoinitiators or direct electron beam exposure, with the phenoxy group potentially contributing to enhanced reactivity through resonance stabilization of intermediate radical species.

Conversion efficiency measurements demonstrate that 2-phenoxyethyl acrylate achieves 80-90% conversion at ultraviolet doses of 500 mJ/cm² and 95% conversion at 1000 mJ/cm² [6] [10] [11]. These high conversion levels are attributed to the monofunctional nature of the monomer, which reduces the probability of intramolecular cyclization reactions that can limit conversion in multifunctional systems.

The compound exhibits moderate sensitivity to oxygen inhibition, which is typical for acrylate monomers but less problematic than with some other photopolymerizable systems [6] [12] [13]. This characteristic allows for processing under ambient conditions with appropriate photoinitiator selection, although inert atmosphere processing can further enhance conversion efficiency.

Gel content analysis following photopolymerization shows that the extent of crosslinking increases proportionally with ultraviolet dose, with gel fractions reaching 85-95% at typical curing conditions [6] [10] [11]. The high gel content indicates efficient network formation and is correlated with improved mechanical properties of the cured films.

Electron beam polymerization studies demonstrate that 2-phenoxyethyl acrylate exhibits dose rate effects, where the final conversion and glass transition temperature of the cured polymer depend on the rate of energy delivery [10] [14]. At higher dose rates, increased conversion and elevated glass transition temperatures are observed, suggesting that the polymerization kinetics are influenced by the competition between propagation and termination reactions under high radical flux conditions.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 73 of 192 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 119 of 192 companies with hazard statement code(s):;

H315 (60.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (38.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (61.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (43.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (27.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (50.42%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

56641-05-5

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

Printing ink manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

2-Propenoic acid, 2-phenoxyethyl ester: ACTIVE